

5-Chloro-2,4-dinitrotoluene: A Technical Guide to Hazards and Toxicity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2,4-dinitrotoluene

Cat. No.: B186385

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential hazards and toxicity of **5-Chloro-2,4-dinitrotoluene**. Due to a lack of specific toxicological studies on this particular compound in publicly available literature, this guide draws upon data from the closely related and well-studied compound, 2,4-dinitrotoluene (2,4-DNT), as well as general principles of nitroaromatic compound toxicity. All data for 2,4-DNT should be considered as indicative of the potential hazards of **5-Chloro-2,4-dinitrotoluene**, but not directly transferable.

Chemical and Physical Properties

A summary of the key chemical and physical properties for **5-Chloro-2,4-dinitrotoluene** is presented below.

Property	Value	Reference
CAS Number	51676-74-5	[1] [2]
Molecular Formula	C ₇ H ₅ ClN ₂ O ₄	[1] [2]
Molecular Weight	216.58 g/mol	[1]
Appearance	White to cream or pale yellow solid	[3]
Melting Point	87-91 °C	[4] [5]
Boiling Point	334.0 ± 37.0 °C (Predicted)	[5]
Density	1.4054 g/cm ³ (at 99.2 °C)	[5]
Solubility	Insoluble in water.	[6] [7]

Hazard Identification and Classification

5-Chloro-2,4-dinitrotoluene is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard Class	Hazard Statement	Pictogram
Skin Sensitization	H317: May cause an allergic skin reaction.	GHS07

Data derived from safety data sheets for **5-Chloro-2,4-dinitrotoluene**.[\[4\]](#)

For the related compound, 2,4-dinitrotoluene, the following classifications are noted, which may be relevant for **5-Chloro-2,4-dinitrotoluene**:

Hazard Class	Hazard Statement	Pictogram
Acute Toxicity (Oral, Dermal, Inhalation)	H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.	GHS06
Germ Cell Mutagenicity	H341: Suspected of causing genetic defects.	GHS08
Carcinogenicity	H350: May cause cancer.	GHS08
Reproductive Toxicity	H361f: Suspected of damaging fertility.	GHS08
Specific Target Organ Toxicity (Repeated Exposure)	H373: May cause damage to organs through prolonged or repeated exposure.	GHS08
Hazardous to the Aquatic Environment	H410: Very toxic to aquatic life with long lasting effects.	GHS09

Data for 2,4-dinitrotoluene.[\[8\]](#)[\[9\]](#)

Toxicological Data (Analog Compound: 2,4-Dinitrotoluene)

No specific quantitative toxicity data (LD50, LC50, NOAEL, LOAEL) for **5-Chloro-2,4-dinitrotoluene** was identified in the reviewed literature. The following data for the analogous compound 2,4-dinitrotoluene is provided for reference and to indicate potential toxicity.

Acute Toxicity of 2,4-Dinitrotoluene

Route of Exposure	Species	Value	Reference
Oral (LD50)	Rat	268 mg/kg	
Oral (LD50)	Mouse	790 mg/kg	
Dermal (LD50)	Guinea Pig	>1 g/kg	
Inhalation (LC50)	-	Not available	
Subcutaneous (LDLo)	Cat	27 mg/kg	[10]

Chronic Toxicity and Other Endpoints for 2,4-Dinitrotoluene

Chronic exposure to 2,4-dinitrotoluene has been shown to affect the central nervous system and the blood.[\[11\]](#)[\[12\]](#) It is also suspected of causing genetic defects, cancer, and reproductive harm.[\[8\]](#)[\[9\]](#)[\[12\]](#)

- Carcinogenicity: 2,4-Dinitrotoluene is classified as a substance that may cause cancer.[\[8\]](#)[\[9\]](#) The International Agency for Research on Cancer (IARC) classifies 2,4-DNT as possibly carcinogenic to humans (Group 2B).[\[13\]](#)[\[14\]](#)
- Mutagenicity: 2,4-Dinitrotoluene is suspected of causing genetic defects.[\[8\]](#)[\[9\]](#)
- Reproductive Toxicity: 2,4-Dinitrotoluene is suspected of damaging fertility.[\[8\]](#)[\[9\]](#) Studies in animals have shown decreased fertility, testicular atrophy, and ovarian dysfunction.[\[12\]](#)[\[15\]](#)[\[16\]](#)

Experimental Protocols

Detailed methodologies for key toxicological experiments are outlined below. These represent standard protocols that would be used to assess the toxicity of a substance like **5-Chloro-2,4-dinitrotoluene**.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance.

- Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next step. The test aims to classify the substance into a specific toxicity class based on the observed mortality.
- Animals: Typically, young adult rats of a single sex (usually females) are used.
- Procedure:
 - Animals are fasted prior to dosing.
 - The test substance is administered orally in a single dose via gavage.
 - A starting dose is chosen from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).
 - Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
 - The number of animals that die within a specified period determines the next step, which could involve dosing at a higher or lower level, or stopping the test.
- Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) for chemical classification and labeling.

Skin Sensitization - OECD Test Guideline 429 (Local Lymph Node Assay - LLNA)

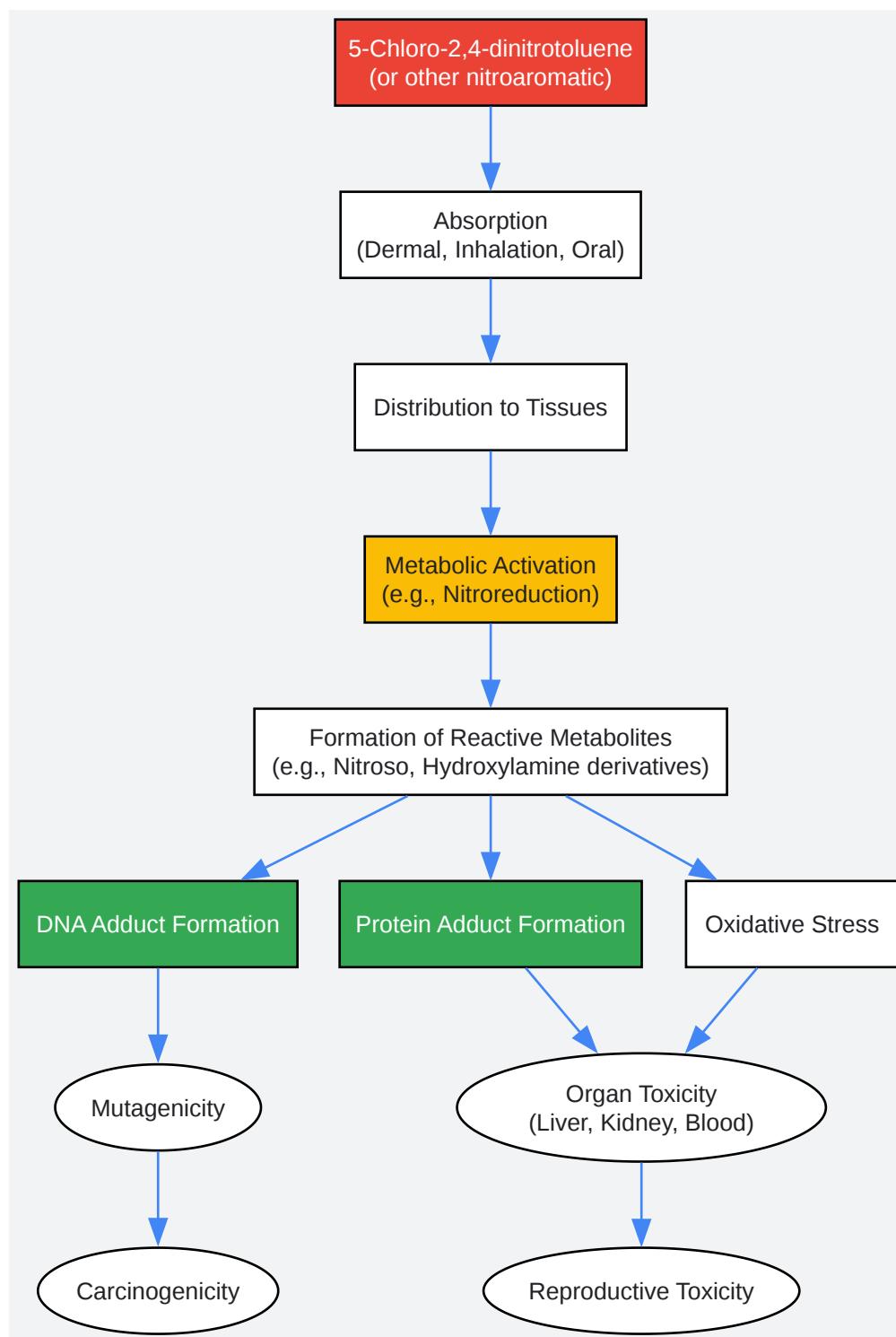
The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.

- Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the dorsum of the ear. An increase in lymphocyte proliferation is indicative of a sensitization response.
- Animals: Mice are used for this assay.
- Procedure:
 - The test substance is applied to the dorsal surface of each ear for three consecutive days.

- On day 5, a solution of ^3H -methyl thymidine is injected intravenously.
- After a specified time, the animals are euthanized, and the draining auricular lymph nodes are excised.
- The incorporation of ^3H -methyl thymidine into the DNA of the lymph node cells is measured.
- Data Analysis: A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result for skin sensitization.[\[8\]](#)

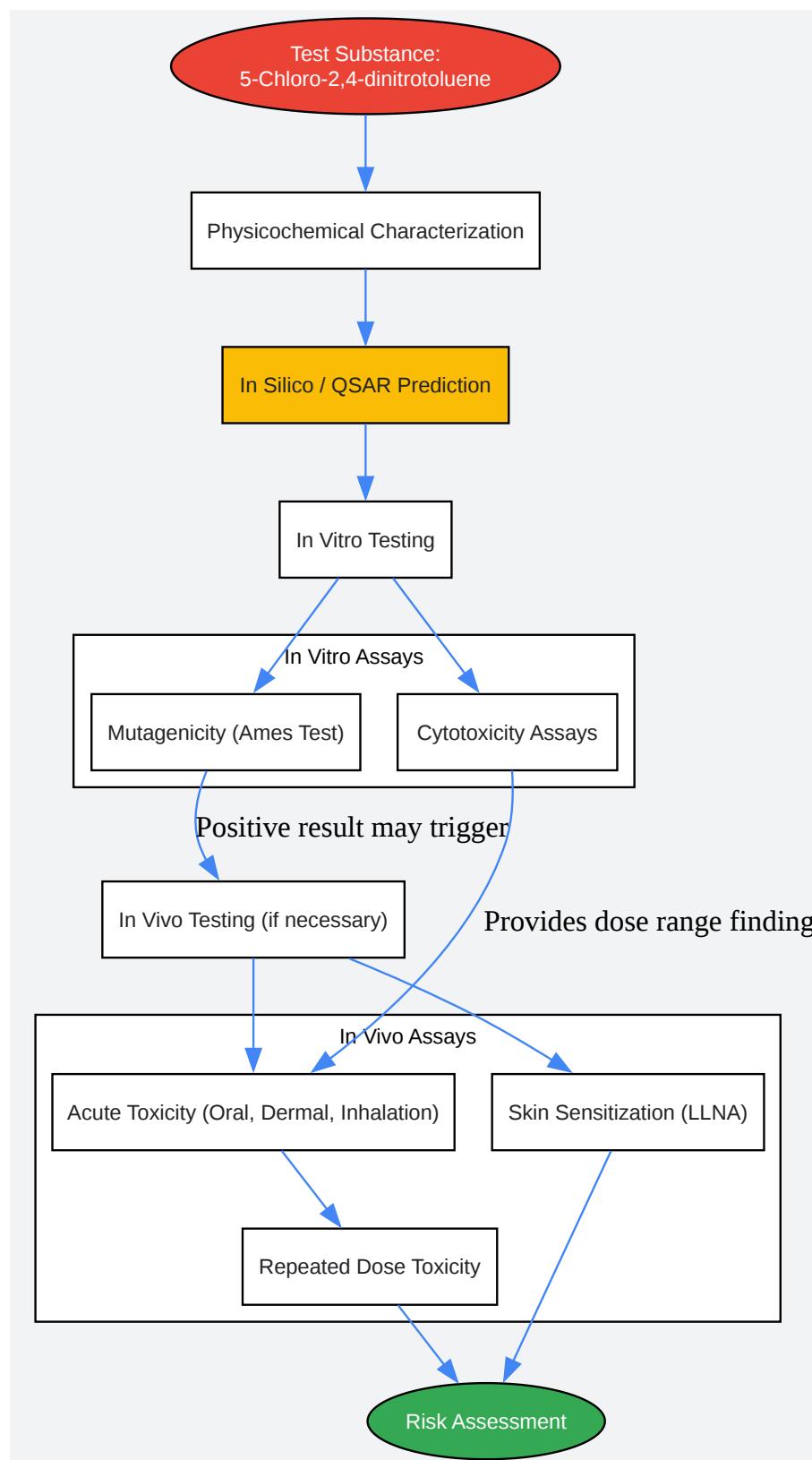
Mutagenicity - Ames Test (OECD Test Guideline 471)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)


- Principle: The test uses several strains of *Salmonella typhimurium* that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.[\[19\]](#)[\[20\]](#)
- Procedure:
 - The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.[\[17\]](#)[\[21\]](#)
 - The treated bacteria are plated on a minimal agar medium lacking histidine.
 - The plates are incubated for 48-72 hours.
- Data Analysis: The number of revertant colonies on the test plates is compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates that the substance is mutagenic.[\[17\]](#)[\[21\]](#)

Visualizations

Chemical Structure of 5-Chloro-2,4-dinitrotoluene


Caption: Chemical structure of 5-Chloro-2,4-dinitrotoluene.

Hypothetical Toxicity Pathway for Nitroaromatic Compounds

[Click to download full resolution via product page](#)

Caption: A generalized toxicity pathway for nitroaromatic compounds.

Experimental Workflow for Hazard Assessment

[Click to download full resolution via product page](#)

Caption: A logical workflow for the hazard assessment of a chemical substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. beyondbenign.org [beyondbenign.org]
- 3. oecd.org [oecd.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. oecd.org [oecd.org]
- 6. criver.com [criver.com]
- 7. Frontiers | In silico Prediction of Skin Sensitization: Quo vadis? [frontiersin.org]
- 8. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 9. Dinitrotoluene: acute toxicity, oncogenicity, genotoxicity, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aniara.com [aniara.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. toxicology.org [toxicology.org]
- 13. mdpi.com [mdpi.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. epa.gov [epa.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 18. oecd.org [oecd.org]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- To cite this document: BenchChem. [5-Chloro-2,4-dinitrotoluene: A Technical Guide to Hazards and Toxicity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b186385#hazards-and-toxicity-data-for-5-chloro-2-4-dinitrotoluene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com